molecular formula C11H9NO2 B12822039 4-Methylisoquinoline-1-carboxylic acid

4-Methylisoquinoline-1-carboxylic acid

Cat. No.: B12822039
M. Wt: 187.19 g/mol
InChI Key: OTMSNGFDUAZELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylisoquinoline-1-carboxylic acid is a heterocyclic aromatic organic compound It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine-3,4-dicarboxylic acid.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

4-Methylisoquinoline-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylisoquinoline-1-carboxylic acid involves its interaction with various molecular targets. As an isoquinoline derivative, it can interact with enzymes and receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which has similar structural features but lacks the carboxylic acid group.

    Quinoline: A structural isomer of isoquinoline with a different arrangement of the nitrogen atom in the ring.

    Pyridine-3,4-dicarboxylic acid: An oxidation product of 4-Methylisoquinoline-1-carboxylic acid.

Uniqueness

This compound is unique due to the presence of the methyl group and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4-methylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-6-12-10(11(13)14)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,14)

InChI Key

OTMSNGFDUAZELP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=CC=CC=C12)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.